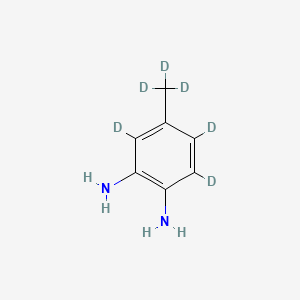

rac Dobutamine-d6 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

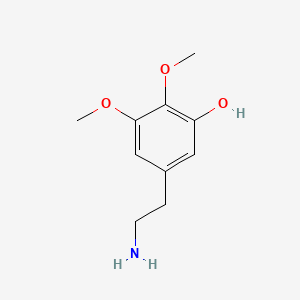

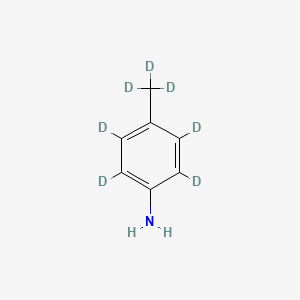

Rac Dobutamine-d6 Hydrochloride is a stable isotope labelled version of Dobutamine Hydrochloride . It is a synthetic catecholamine that acts on α1-AR, β1-AR, β2-AR (α-1, β-1 and β-2 adrenoceptors) .

Molecular Structure Analysis

The molecular formula of rac Dobutamine-d6 Hydrochloride is C18 2H6 H17 N O3 . Cl H . Its molecular weight is 343.88 . The accurate mass is 343.1821 .Physical And Chemical Properties Analysis

The physical and chemical properties of rac Dobutamine-d6 Hydrochloride include a molecular weight of 343.88 and an accurate mass of 343.1821 . It is stored at +4°C and shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Cardiology Research

rac Dobutamine-d6 Hydrochloride: is extensively used in cardiology research due to its properties as a synthetic catecholamine. It primarily acts on β1-adrenergic receptors , making it a valuable agent for studying heart muscle contractility and cardiac output . It’s used in experiments to understand the effects of β1-adrenergic stimulation on heart function, particularly in conditions simulating heart failure or cardiogenic shock.

Neurology Studies

In neurology, rac Dobutamine-d6 Hydrochloride is utilized for its impact on the cardiovascular system which can indirectly affect cerebral blood flow. Research in this field explores how changes in cardiac output may influence neurological conditions, such as stroke or brain injuries, where blood flow to the brain is critical .

Pharmacokinetics

The deuterium-labeled version of dobutamine, rac Dobutamine-d6 Hydrochloride , is pivotal in pharmacokinetic studies. Researchers use it to track and analyze the absorption, distribution, metabolism, and excretion of dobutamine in the body. The stable isotope labeling allows for precise measurement of the drug’s behavior without altering its pharmacological properties .

Metabolic Studies

Metabolic research often employs rac Dobutamine-d6 Hydrochloride to investigate the metabolic pathways of dobutamine. The deuterium labeling helps in understanding how the drug is metabolized in different conditions, including its interaction with other drugs and its metabolic fate in various organ systems .

Synthetic Catecholamine Research

As a synthetic catecholamine, rac Dobutamine-d6 Hydrochloride is crucial in the study of adrenergic receptors. It helps in dissecting the nuances of α1, β1, and β2 adrenergic receptor interactions and their physiological responses. This research has implications for developing new drugs that target these receptors for various cardiovascular and respiratory conditions .

Adrenergic Receptor Studies

rac Dobutamine-d6 Hydrochloride: serves as a tool in adrenergic receptor studies to understand the selective stimulation of β1-AR and its effects on heart rate and blood pressure. It’s also used to explore the potential therapeutic applications of β1-AR agonists and to develop new treatments for heart diseases .

Wirkmechanismus

Target of Action

Rac Dobutamine-d6 Hydrochloride is a synthetic catecholamine that primarily acts on β1-adrenergic receptors (β1-AR) . It also has relatively weak activity at α1-adrenergic receptors (α1-AR) and β2-adrenergic receptors (β2-AR) . These receptors are part of the adrenergic receptor family, which plays a crucial role in the cardiovascular system.

Mode of Action

Rac Dobutamine-d6 Hydrochloride, as a selective β1-AR agonist, directly stimulates the β1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, which results in increased cardiac output .

Biochemical Pathways

The primary biochemical pathway affected by Rac Dobutamine-d6 Hydrochloride is the adrenergic signaling pathway. By acting as an agonist at the β1-AR, it enhances the contractility of the heart muscle cells. This leads to an increase in stroke volume and cardiac output, improving the overall function of the cardiovascular system .

Pharmacokinetics

It’s known that the compound’s deuterium substitution can potentially affect its pharmacokinetic and metabolic profiles .

Result of Action

The primary result of Rac Dobutamine-d6 Hydrochloride’s action is an increase in cardiac output . This is achieved by enhancing myocardial contractility and stroke volume . The compound’s action helps correct hypoperfusion, a condition where there is an inadequate flow of blood to the body’s tissues .

Action Environment

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac Dobutamine-d6 Hydrochloride involves the synthesis of Dobutamine-d6 and subsequent conversion to Dobutamine-d6 Hydrochloride.", "Starting Materials": [ "Deuterated benzylamine", "Deuterated 3,4-dimethoxyphenethylamine", "Deuterated hydrochloric acid", "Sodium cyanoborohydride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of Dobutamine-d6", "a. React deuterated benzylamine with deuterated 3,4-dimethoxyphenethylamine in the presence of sodium cyanoborohydride as a reducing agent in ethanol.", "b. Purify the resulting Dobutamine-d6 by column chromatography.", "Step 2: Synthesis of Dobutamine-d6 Hydrochloride", "a. Dissolve Dobutamine-d6 in deuterated hydrochloric acid.", "b. Add sodium hydroxide to adjust the pH to 5-6.", "c. Precipitate Dobutamine-d6 Hydrochloride by adding ethanol and water.", "d. Collect the precipitate and dry it under vacuum." ] } | |

CAS-Nummer |

1246818-96-1 |

Produktname |

rac Dobutamine-d6 Hydrochloride |

Molekularformel |

C18H24ClNO3 |

Molekulargewicht |

343.881 |

IUPAC-Name |

4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |

InChI-Schlüssel |

BQKADKWNRWCIJL-RUUVDYPYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |

Synonyme |

4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl-d6]amino]ethyl]-1,2-benzenediol; DL-Dobutamine-d6 Hydrochloride; (+/-)-Dobutamine-d6 Hydrochloride; Dobutrex-d6; Inotrex-d6; NSC 299583-d6; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Cyclopropa[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)

![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)